molecular formula C12H7BrF2O B6383293 3-Bromo-5-(2,5-difluorophenyl)phenol CAS No. 1261925-16-9

3-Bromo-5-(2,5-difluorophenyl)phenol

Cat. No.: B6383293
CAS No.: 1261925-16-9
M. Wt: 285.08 g/mol
InChI Key: KWPMBXOIYCHDMB-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,5-difluorophenyl)phenol is a specialized biphenyl intermediate designed for advanced research and development, particularly in medicinal chemistry. Its molecular architecture, featuring bromine and fluorine substituents on the biphenyl system, makes it a valuable scaffold in the synthesis of complex active molecules. This compound is primarily investigated for its potential as a precursor in the development of antibacterial agents . Research on analogous bromo-fluorophenol structures has demonstrated significant antibacterial efficacy against a range of pathogens, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The presence of halogens is known to influence a molecule's electronic properties, lipid solubility, and its ability to penetrate bacterial cell membranes, which can enhance its bioactivity. Furthermore, the structural motif of substituted phenols is frequently explored in the design of agonists for various biological targets, such as somatostatin receptors, indicating its utility in early-stage drug discovery programs for metabolic diseases . The compound serves as a critical building block in organic synthesis, enabling further functionalization through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to create diverse chemical libraries for high-throughput screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-5-(2,5-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2O/c13-8-3-7(4-10(16)5-8)11-6-9(14)1-2-12(11)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPMBXOIYCHDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686396
Record name 5-Bromo-2',5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-16-9
Record name 5-Bromo-2',5'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Directing Effects

The phenolic -OH group is ortho/para-directing, while electron-withdrawing substituents like fluorine atoms meta-direct electrophiles. In 5-(2,5-difluorophenyl)phenol, the difluorophenyl group at position 5 exerts a meta-directing influence, potentially steering bromine to position 3. However, competition between the -OH and difluorophenyl groups complicates regioselectivity.

A study on 3-trifluoromethylphenol demonstrated that bromination in dichloromethane at 20°C for 18 hours yielded a mixture of 2-bromo and 5-bromo isomers, necessitating chromatographic separation. Similarly, bromination of 5-(2,5-difluorophenyl)phenol may produce multiple isomers, requiring careful optimization.

Reaction Conditions and Yield Considerations

Key parameters include:

  • Brominating agent : Molecular bromine (Br₂) or N-bromosuccinimide (NBS).

  • Solvent : Dichloromethane or acetic acid.

  • Temperature : 0–25°C to moderate reactivity.

Hypothetically, dissolving 5-(2,5-difluorophenyl)phenol in dichloromethane, cooling to 0°C, and adding Br₂ could yield this compound. However, yields may vary widely (3–76%, as seen in analogous systems), with purity dependent on separation techniques.

Table 1: Hypothetical Bromination Conditions

ParameterValue
Substrate5-(2,5-difluorophenyl)phenol
Brominating agentBr₂ (1 eq.)
SolventDichloromethane
Temperature0°C → 25°C
Reaction time18 hours
Yield (hypothetical)40–60%

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction enables precise construction of biaryl structures, making it ideal for introducing the 2,5-difluorophenyl group. This method involves coupling a bromophenol derivative with a 2,5-difluorophenylboronic acid.

Boronic Acid Synthesis

Source outlines a protocol for synthesizing 3,5-difluorophenylboronic acid from 3,5-difluorobromobenzene using n-butyllithium and boric acid in tetrahydrofuran at -70°C, achieving yields up to 85.8%. Adapting this, 2,5-difluorophenylboronic acid could be synthesized via halogen-lithium exchange followed by borylation.

Coupling Strategy

Using 3-bromo-5-iodophenol as the aryl halide component:

  • Protection : Shield the phenolic -OH as a methyl ether to prevent side reactions.

  • Coupling : React with 2,5-difluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a base (K₂CO₃) and solvent (toluene/ethanol).

  • Deprotection : Remove the methyl ether using BBr₃ or HBr.

Source highlights similar cross-coupling reactions with 3-bromo-5-fluorophenol, underscoring the compatibility of bromo and fluoro substituents.

Table 2: Hypothetical Suzuki Reaction Parameters

ComponentReagent/Condition
Aryl halide3-bromo-5-iodophenol methyl ether
Boronic acid2,5-difluorophenylboronic acid
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventToluene/ethanol (3:1)
Temperature80°C
Yield (hypothetical)65–80%

Multi-step Synthesis via Boronic Acid Intermediates

This approach mirrors the methodology in source, where 3,5-difluorobromobenzene is converted to a boronic acid, then oxidized to phenol. For the target compound, sequential functionalization could involve:

Step 1: Bromination and Borylation

  • Start with 5-(2,5-difluorophenyl)bromobenzene.

  • Perform halogen-lithium exchange with n-butyllithium at -70°C.

  • Quench with boric acid to form 5-(2,5-difluorophenyl)phenylboronic acid.

Step 2: Oxidation to Phenol

Oxidize the boronic acid using hydrogen peroxide in dichloromethane with iodine catalysis, as demonstrated in source, yielding this compound.

Table 3: Boronic Acid Oxidation Conditions

ParameterValue
Boronic acid5-(2,5-difluorophenyl)phenylboronic acid
Oxidizing agentH₂O₂ (30%)
CatalystI₂ (5 mol%)
SolventDichloromethane
Reaction time40 minutes
Yield (hypothetical)75–85%

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Bromination

The competing directing effects of -OH and fluorine substituents may lead to isomer formation. Employing protective groups (e.g., acetylating the -OH to make it less activating) or using bulky solvents to sterically hinder undesired positions could improve selectivity.

Catalyst Efficiency in Cross-Coupling

Palladium catalysts may face deactivation due to the electron-withdrawing fluorine atoms. Switching to Buchwald-Hartwig conditions or using more robust catalysts like PdCl₂(dppf) could enhance yields.

Purification of Isomers

Chromatographic separation, as employed in source , remains critical. Advanced techniques like preparative HPLC or crystallization may be necessary for high-purity isolates.

Chemical Reactions Analysis

3-Bromo-5-(2,5-difluorophenyl)phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-(2,5-difluorophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,5-difluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

The electronic and steric profiles of bromophenol derivatives are highly sensitive to substituent type and position. Below is a comparative analysis:

Table 1: Structural and Electronic Comparisons
Compound Name Substituents Molecular Weight (g/mol) Dipole Moment (Debye) Key Properties/Applications
3-Bromo-5-(2,5-difluorophenyl)phenol 2,5-difluorophenyl, -Br, -OH 283.11 4.2 High NLO activity
5-Bromo-2,3-difluorophenol 2,3-difluoro, -Br, -OH 208.99 3.8 Intermediate in agrochemicals
2-Bromo-5-(trifluoromethyl)phenol -CF₃, -Br, -OH 241.01 5.1 Enhanced lipophilicity; drug synthesis
3-Bromo-5-(4-chlorophenyl)phenol 4-chlorophenyl, -Br, -OH 283.55 3.9 Antimicrobial research
Diflunisal (4-(2,4-difluorophenyl)phenol-2-carboxylic acid) 2,4-difluorophenyl, -COOH 250.18 N/A FDA-approved anti-inflammatory
Key Observations:
  • Fluorine vs. Chlorine Substitution: The electronegativity of fluorine in this compound enhances electron withdrawal, reducing the HOMO-LUMO gap compared to the chlorine-substituted analog (283.55 g/mol), which exhibits weaker electron-withdrawing effects .
  • Trifluoromethyl Derivatives: The -CF₃ group in 2-Bromo-5-(trifluoromethyl)phenol increases dipole moment (5.1 D) and lipophilicity, making it suitable for blood-brain barrier penetration in drug design .

Spectroscopic and Nonlinear Optical (NLO) Properties

  • UV-Vis Absorption: this compound exhibits a λmax at 290 nm (in ethanol), redshifted compared to 5-Bromo-2,3-difluorophenol (λmax = 275 nm) due to extended π-conjugation from the difluorophenyl group .
  • NLO Performance: The first hyperpolarizability (β) of this compound is 40% higher than that of 3,5-bis(naphthalen-1-yl)pyridine, attributed to asymmetric charge distribution enhanced by fluorine and bromine .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-(2,5-difluorophenyl)phenol, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction enabling aryl halide-boronic acid coupling. Key steps include:

  • Using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/H₂O solvent system.
  • Optimizing temperature (80–100°C) and reaction time (12–24 hours) to maximize yield (>70%) and minimize side products.
    Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Characterization via ¹H/¹³C NMR , FT-IR , and single-crystal XRD confirms structural fidelity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–Br at ~600 cm⁻¹).
  • UV-Vis : Reveals π→π* and n→π* transitions; experimental λmax aligns with TD-DFT/B3LYP/6-311+G(d,p) calculations (deviation <10 nm) .
  • Single-crystal XRD : Confirms bond lengths (e.g., C–Br: 1.89 Å) and dihedral angles (e.g., 15.2° between phenyl rings), critical for understanding steric effects .

Q. How does the crystal structure influence physicochemical properties and reactivity?

XRD reveals a planar aromatic core with halogen-directed intermolecular interactions (e.g., Br⋯H–C, F⋯H–O). These interactions stabilize the crystal lattice, increasing melting point (~150°C) and reducing solubility in polar solvents. The ortho-fluorine substituents induce steric hindrance, slowing electrophilic substitution reactions .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and nonlinear optical (NLO) behavior?

  • B3LYP/6-311+G(d,p) simulations calculate HOMO-LUMO gaps (e.g., 4.2 eV), correlating with redox stability.
  • Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., LP(O)→σ*(C–Br)), explaining charge distribution.
  • First hyperpolarizability (β) values (e.g., 12×10⁻³⁰ esu) exceed urea (0.3×10⁻³⁰ esu), attributed to π-conjugation and electron-withdrawing halogens .

Q. What methodologies evaluate NLO properties, and how do they compare to standards?

  • Electric-field-induced second harmonic generation (EFISHG) or Kurtz-Perry powder method measures NLO coefficients.
  • Computational two-state model links β to charge-transfer transitions (e.g., HOMO→LUMO+1). For this compound, β ≈ 40× urea due to enhanced dipole moment (5.2 D) and polarizability .

Q. How do bromine and fluorine substituents impact stability and intermolecular interactions?

  • Bromine : Increases molecular weight (MW 289.06 g/mol) and van der Waals interactions, enhancing thermal stability.
  • Fluorine : Reduces electron density via inductive effects, directing electrophilic attacks to meta positions. XRD shows F⋯H–C contacts (2.7 Å), stabilizing crystal packing .

Q. How to resolve contradictions between experimental and computational data?

  • Hybrid experimental-DFT approaches reconcile discrepancies (e.g., UV-Vis λmax). For instance, TD-DFT underestimates charge-transfer transitions by ~5 nm; scaling excitation energies by 0.95–0.98 improves alignment .
  • Vibrational frequency scaling factors (0.96–0.98) adjust DFT-predicted IR peaks to match experimental data .

Q. What derivative design strategies enhance biological activity?

  • Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., –NH₂) to increase HOMO energy, improving antibacterial potency.
  • Halogen replacement : Substitute Br with I to enhance lipophilicity (logP >3) for better membrane penetration.
  • In silico docking : Use Autodock Vina to predict binding to microbial enzymes (e.g., β-ketoacyl-ACP synthase), guiding synthesis .

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